Nitrosoproline

Description

Historical Trajectory and Foundational Studies of N-Nitrosamines and N-Nitrosoproline

The investigation into N-nitroso compounds began in earnest after the discovery of their carcinogenic properties. Seminal experiments in the mid-20th century demonstrated that many N-nitroso compounds could induce tumors in various animal species. scienceasia.org This sparked widespread concern and intensive research into their occurrence in the environment, industrial settings, and food supply. scienceasia.orgearthwormexpress.com Researchers identified that N-nitrosamines could form from the chemical reaction between nitrites, often used as preservatives, and secondary or tertiary amines present in foods, particularly under conditions of high heat. earthwormexpress.comresearchgate.net

A pivotal moment in this research field was the discovery of in vivo or endogenous formation of N-nitroso compounds within the human body. acs.orgnih.gov Foundational studies by Ohshima and Bartsch in the early 1980s were crucial. They demonstrated the formation of N-Nitrosoproline in human subjects who ingested proline (an amino acid) and a source of nitrate, such as vegetable juice. oup.cominchem.org This research established that the urinary excretion of NPRO could serve as a quantitative marker for endogenous nitrosation, the process of N-nitroso compound formation within the body. acs.orginchem.org

N-Nitrosoproline as a Distinct N-Nitrosoamino Acid

N-Nitrosoproline is chemically distinct from many of the more well-known volatile nitrosamines, which has significant implications for its biological activity.

N-nitroso compounds are characterized by the N-N=O functional group. nih.gov They are broadly divided into two main classes: nitrosamines and nitrosamides. scienceasia.org N-Nitrosoproline falls under the nitrosamine category. Nitrosamines possess the general structure R₂N−N=O, where R is typically an alkyl group. wikipedia.org

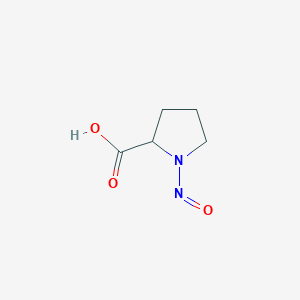

Specifically, N-Nitrosoproline is an N-nitrosoamino acid. It is formed from the nitrosation of the secondary amine group of the amino acid L-proline. nih.govhmdb.ca Structurally, it contains a pyrrolidine ring with a carboxylic acid group at position 2 and a nitroso group attached to the nitrogen atom. nih.gov Within the classification of N-nitrosamines, NPRO is considered a non-volatile N-nitrosamine due to its polar carboxylic acid group. labrulez.comcapes.gov.br

Table 1: Chemical Properties of N-Nitrosoproline

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₈N₂O₃ | nih.gov |

| Molar Mass | 144.13 g/mol | nih.gov |

| Appearance | Pale yellow solid | nih.gov |

| Classification | Non-volatile N-nitrosoamino acid | labrulez.comcapes.gov.br |

| IUPAC Name | (2S)-1-nitrosopyrrolidine-2-carboxylic acid | nih.gov |

The most critical feature that distinguishes N-Nitrosoproline from many other N-nitrosamines is its general lack of carcinogenicity and mutagenicity. oup.comfda.gov Most carcinogenic nitrosamines, such as N-nitrosodimethylamine (NDMA), require metabolic activation by enzymes like cytochrome P450 to become DNA-alkylating agents, which initiate the carcinogenic process. acs.orgacs.orgcuni.cz

In contrast, N-Nitrosoproline is not readily metabolized in the body. acs.orgfda.gov Because it is not metabolized to a reactive intermediate, it does not typically bind to DNA or cause mutations. fda.gov Consequently, it is largely excreted from the body unchanged, primarily in the urine. scienceasia.orginchem.org This metabolic stability is a key reason for its classification by the International Agency for Research on Cancer (IARC) as Group 3, "Not classifiable as to its carcinogenicity to humans". earthwormexpress.comnih.gov However, one study noted that under the influence of sunlight (UVA), NPRO could become mutagenic and induce DNA damage, suggesting it might act as a photosensitizer. oup.com

Table 2: Comparison of N-Nitrosoproline (NPRO) and N-Nitrosodimethylamine (NDMA)

| Characteristic | N-Nitrosoproline (NPRO) | N-Nitrosodimethylamine (NDMA) | Source |

|---|---|---|---|

| Type | Non-volatile N-nitrosoamino acid | Volatile N-nitrosamine | labrulez.com |

| Metabolism | Not readily metabolized; excreted largely unchanged | Requires metabolic activation (α-hydroxylation) | acs.orgfda.gov |

| Carcinogenicity | Generally considered non-carcinogenic | Potent animal carcinogen; "Probably carcinogenic to humans" (IARC Group 2A) | earthwormexpress.comfda.govnih.gov |

| Primary Use in Research | Biomarker for endogenous nitrosation | Studied as an environmental and food carcinogen | inchem.orgnih.govnih.gov |

Classification and Chemical Structure within N-Nitrosamines

Significance of N-Nitrosoproline in Chemical and Biological Research

The primary significance of N-Nitrosoproline in research stems directly from its distinguishing characteristics. Because it is formed endogenously from common precursors (proline and nitrite) and is excreted without being metabolized, it serves as an excellent biomarker for the extent of in vivo nitrosation. inchem.orgnih.gov

Researchers have used the "NPRO test," which involves administering proline and nitrate to subjects and then measuring the amount of NPRO excreted in the urine, to:

Quantify the rate of endogenous N-nitroso compound formation in humans. scienceasia.orginchem.org

Investigate the relationship between nitrate intake and endogenous nitrosation. inchem.orgnih.gov Studies have shown that NPRO excretion is proportional to the dose of proline and increases with the dose of nitrate. inchem.org

Study the effects of inhibitors and catalysts on nitrosation. For example, ascorbic acid (Vitamin C) has been shown to inhibit the formation of NPRO. scienceasia.org

Explore the link between endogenous nitrosation and the risk for certain cancers, such as gastric and esophageal cancer, in epidemiological studies, although correlations have been mixed. acs.orgplos.org

Propriétés

IUPAC Name |

1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860015 | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-28-0, 7519-36-0 | |

| Record name | NSC109546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Nitrosoproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of N-nitrosoproline Formation

Chemical Nitrosation Pathways

The formation of N-nitrosoproline (NPRO) from its precursors, proline and a nitrosating agent, is a complex process influenced by various chemical and environmental factors. The primary mechanism involves the reaction of a nitrosating agent with the secondary amine group of the proline molecule.

Acid-Catalyzed Nitrosation Kinetics

In acidic environments, such as the stomach, the formation of N-nitrosamines is a significant pathway. dfg.de The process is initiated by the acidification of nitrite (NO₂⁻) to form nitrous acid (HNO₂). nih.gov This is a critical step as the subsequent reactions leading to the formation of the nitrosating agent are acid-catalyzed.

Under acidic conditions, nitrous acid (HNO₂) is in equilibrium with dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. nih.govresearchgate.net The reaction proceeds as follows:

2HNO₂ ⇌ N₂O₃ + H₂O

N₂O₃ then reacts with the unprotonated secondary amine group of proline to form N-nitrosoproline. scienceasia.orgmdpi.com The rate of this reaction is typically proportional to the concentration of the unprotonated amine and the square of the nitrite concentration, indicating that N₂O₃ is the primary nitrosating species in the absence of catalysts. nih.govinchem.org

The rate of N-nitrosoproline formation is highly dependent on the pH of the reaction medium. The optimal pH for the nitrosation of most secondary amines is typically between 2.5 and 3.5. scienceasia.org However, due to the presence of the carboxyl group in proline, its nitrosation is maximal at a slightly lower pH range of 1.5–2.7. nih.gov This is attributed to the opposing effects of acidity on the concentration of the nitrosating agent (N₂O₃) and the unprotonated form of the proline amine group. scienceasia.org While lower pH increases the formation of nitrous acid and subsequently N₂O₃, it also increases the protonation of the amine group, making it unavailable for nitrosation. mdpi.com

The rate of NPRO formation is directly proportional to the concentrations of both proline and the nitrosating agent. Specifically, the reaction rate is proportional to the square of the nitrite concentration, further supporting the role of N₂O₃ as the key nitrosating agent. nih.gov Studies have shown a dose-dependent increase in NPRO formation with increasing concentrations of both proline and nitrite. researchgate.net

Table 1: Factors Influencing N-Nitrosoproline Formation Rate

| Factor | Effect on Reaction Rate | Optimal Condition/Observation |

| pH | Influences the equilibrium between nitrous acid and dinitrogen trioxide, and the protonation state of proline's amine group. | Optimal pH range for N-nitrosoproline formation is 1.5-2.7. nih.gov |

| Proline Concentration | Higher concentrations lead to a higher rate of formation. | The reaction order with respect to proline is between 1.2 and 1.3. researchgate.net |

| Nitrite Concentration | Higher concentrations lead to a significantly higher rate of formation. | The rate is proportional to the square of the nitrite concentration. nih.gov |

Certain anions can catalyze the nitrosation of proline. The catalytic activity generally follows the order: thiocyanate (SCN⁻) > iodide (I⁻) > bromide (Br⁻) > chloride (Cl⁻). inchem.org These anions react with nitrous acid to form highly reactive nitrosyl intermediates (e.g., nitrosyl thiocyanate, ONSCN), which are more potent nitrosating agents than N₂O₃. scienceasia.orgrsc.org

Optimal pH and Concentration Dependence of Precursors (Proline, Nitrite)

Non-Classical Nitrosation Pathways and Contributing Factors

While acid-catalyzed nitrosation is the primary pathway, other mechanisms can contribute to N-nitrosoproline formation. These are often referred to as non-classical pathways. researchgate.net

One such pathway involves the reaction of nitric oxide (NO) with amines. researchgate.net Although less direct, nitric oxide can be oxidized to form nitrosating species. Additionally, certain carbonyl compounds can catalyze the nitrosation of amines under non-acidic conditions. researchgate.netacs.org For example, formaldehyde has been shown to enhance the formation of N-nitrosamines. acs.org Another proposed mechanism involves the initial O-nitrosation at the carboxyl group of proline, followed by an intramolecular rearrangement to form N-nitrosoproline. rsc.org

Impact of Solvents and Reaction Environment on Formation

Studies have also investigated the formation of N-nitrosoproline in non-aqueous solvents like oleic acid. nih.gov In such environments, factors like the inherent carboxyl group of NPRO may facilitate photodissociation and subsequent reactions upon exposure to UVA irradiation. nih.gov The presence of other compounds in the reaction mixture, such as polyphenols found in beer, can inhibit NPRO formation. nih.gov Conversely, the presence of certain amino acids or their degradation products can promote the formation of related nitrosamines. researchgate.net The temperature of the reaction environment also has a significant impact, with higher temperatures generally increasing the rate of nitrosation. mdpi.commsu.edu

Exogenous Formation Pathways

N-nitrosoproline can also be formed outside the body, particularly in food during processing and storage.

The formation of N-nitrosoproline (NPRO) is a known outcome of certain food processing techniques, especially in cured meat products where sodium nitrite is used as a preservative. researchgate.netmodernscientificpress.comeuropa.eu

Cured Meats: In products like bacon and sausages, added nitrite can react with the naturally occurring amino acid proline, which is abundant in meat. researchgate.netmdpi.com This reaction leads to the formation of NPRO. researchgate.net For example, NPRO levels as high as 353 μg/kg have been found in smoked meats. researchgate.net The amount of N-nitroso compounds formed is influenced by the concentration of nitrite, pH, temperature, and storage time. mdpi.com

High-Temperature Cooking: High temperatures, such as those used in frying, can promote the formation of N-nitroso compounds. mdpi.com Specifically for NPRO, it can act as a precursor to the volatile nitrosamine N-nitrosopyrrolidine (NPYR) through thermal decarboxylation. researchgate.netresearchgate.net Studies on bacon have shown that NPRO is converted to NPYR at temperatures around 185°C, which is close to typical frying temperatures. researchgate.net Pan-frying tends to produce the highest levels of these compounds compared to baking or microwaving. researchgate.net

Smoking: The smoking of meat and fish can also contribute to the formation of N-nitroso compounds. researchgate.netmodernscientificpress.com The smoke itself can contain nitrogen oxides (NOx), which are potent nitrosating agents. earthwormexpress.com Smoked meats and fish consistently show higher levels of N-nitrosoamino acids like NPRO compared to their non-smoked counterparts. researchgate.net

Environmental Formation Contexts (e.g., Water, Air, Industrial Byproducts)

The formation of N-nitrosamines, including N-Nitrosoproline (NPRO), is not confined to biological systems or food processing but also occurs in various environmental compartments. The fundamental reaction involves a nitrosatable amine and a nitrosating agent, with environmental conditions significantly influencing the reaction kinetics. Precursors such as nitrates, nitrites, and various amines are widespread in the environment, originating from both natural and anthropogenic sources. who.intkoreascience.kr

Water

N-nitrosamines are found in diverse water bodies, including wastewater, river water, and drinking water. acs.org Their presence can be a consequence of direct contamination from industrial effluents or formation as disinfection byproducts during water treatment processes. acs.orgeuropa.eu

Research has shown that N-Nitrosodimethylamine (NDMA) can form during water disinfection, particularly with chloramination, through the reaction of monochloramine with precursor amines like dimethylamine, which is often present in waters affected by wastewater discharges. europa.eu Ozonation has also been reported to contribute to the formation of certain nitrosamines. europa.eu While less persistent in water exposed to sunlight due to photolysis, nitrosamines can be stable in mild aqueous conditions typical of municipal waters. acs.org

A significant pathway for NPRO formation is linked to the presence of its precursors in drinking water. A study conducted with rural Nebraskans demonstrated a significant association between the concentration of nitrate in drinking water and the endogenous formation of NPRO. nih.gov Individuals consuming water with nitrate-nitrogen levels at or above 10 ppm showed a statistically significant increase in urinary NPRO excretion, highlighting a direct link between water quality and the in vivo synthesis of this compound. nih.gov

Industrial wastewater is a major point source for nitrosamines in the aquatic environment. nih.govresearcher.life Effluents from chemical plants, rubber manufacturing, food processing, and textile industries can contain high concentrations of both nitrosamine precursors and pre-formed nitrosamines. researchgate.net

Table 1: Reported Concentrations of N-Nitrosamines in Various Water Sources

| N-Nitrosamine | Water Source | Reported Concentration | Reference |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Industrial Wastewater | Up to 975 µg/L | researcher.life |

| N-Nitrosodimethylamine (NDMA) | Chlorinated Drinking Water | 0.02 to 0.82 µg/L | nih.gov |

| N-Nitrosodimethylamine (NDMA) | High-Nitrate Well Water | < 0.01 µg/L | nih.gov |

| N-Nitrosodiethylamine (NDEA) | Industrial Wastewater | Up to 90.7 µg/L | researcher.life |

| N-Nitrosomorpholine (NMOR) | Industrial Wastewater | Up to 710 µg/L | researcher.life |

| N-Nitrosodibutylamine (NDBA) | Industrial Wastewater | Up to 1.6 µg/L | researcher.life |

Air

N-nitroso compounds can form in the atmosphere, primarily through the gas-phase reaction of secondary amines with nitrogen oxides (NOx) derived from combustion processes. europa.eueaht.org The occurrence of N-nitroso compounds in urban air was reported decades ago, with concentrations ranging from 0.02 to 0.96 ppb. thaiscience.infoscienceasia.org This formation can occur without acidic conditions and is often more rapid than nitrosation in aqueous solutions. eaht.org

However, most volatile nitrosamines are susceptible to rapid degradation in ambient air due to photolysis by sunlight. acs.org Consequently, their persistence in the outdoor atmosphere is generally low. acs.org In contrast, indoor air, particularly in occupational settings like rubber and leather tanning industries, can exhibit higher and more persistent concentrations of volatile nitrosamines, posing an exposure risk via inhalation. eaht.orgnih.gov

Industrial Byproducts

Industrial activities are a significant source of environmental N-nitrosamines, which are often formed as unintentional byproducts. thaiscience.info The rubber industry, for instance, uses N-nitrosodiphenylamine as a vulcanization retarder and can release various nitrosamines during processing. eaht.orgepa.gov Similarly, wastewater from chemical factories, pesticide manufacturing, and tanneries has been shown to contain notable levels of nitrosamines. nih.govepa.gov Dimethylamine-based pesticides, for example, have been found to contain high concentrations of NDMA. nih.gov

The discharge of untreated or partially treated industrial wastewater contributes significantly to the nitrosamine load in rivers and other water bodies. researcher.lifeepa.gov Studies in Switzerland have detected remarkably high concentrations of NDMA and N-nitrosomorpholine (NMOR) in industrial wastewater, at levels several orders of magnitude higher than those in typical municipal wastewater effluents, suggesting that industrial discharges are a major source. researcher.liferesearchgate.net

Table 2: Factors Influencing N-Nitrosamine Formation in Environmental Contexts

| Factor | Water | Air | Industrial Byproducts |

|---|---|---|---|

| Nitrosating Agents | Nitrite (NO₂⁻), Nitrate (NO₃⁻) leading to in vivo formation, Chloramines, Ozone. europa.eunih.gov | Nitrogen Oxides (NOx, e.g., N₂O₃, N₂O₄). eaht.orgthaiscience.info | Nitrous acid, Nitrogen Oxides from process chemistry. eaht.orgnih.gov |

| Amine Precursors | Proline, Dimethylamine, various secondary and tertiary amines from wastewater. acs.orgeuropa.eunih.gov | Volatile secondary amines from industrial emissions. eaht.orgscienceasia.org | Secondary amines used in or present as impurities in chemical processes (e.g., rubber, pesticides). nih.govepa.gov |

| Influencing Conditions | pH (optimal for most amines is pH 2.5-3.5), Disinfection processes. thaiscience.info | Gas-phase reactions, Presence of catalysts (metal salts, iodine). eaht.org | High temperatures, Presence of specific reagents and catalysts in manufacturing. europa.eu |

| Inhibitors/Degradation | Photolysis by sunlight. acs.org | Photolysis by sunlight. acs.org | Dependent on specific industrial process controls. |

Biological Fate and Transformation of N-nitrosoproline

Metabolic Stability and Excretion Characteristics

Studies in both animals and humans have consistently shown that NPRO is metabolically stable. fda.gov It does not readily undergo the biotransformation pathways typical of carcinogenic nitrosamines. osti.govnih.gov This stability is a key factor in its biological profile and has made it a useful biomarker for studying endogenous nitrosation. aacrjournals.orgaacrjournals.org

A critical aspect of NPRO's metabolic stability is its resistance to decarboxylation. ccsnorway.com In theory, the decarboxylation of NPRO could produce the potent carcinogen N-nitrosopyrrolidine (NPYR). europa.eud-nb.info However, research indicates that this reaction is exceedingly slow under physiological conditions (37°C), with negligible yields. d-nb.info Metabolic studies in rats corroborate this resistance; after administration of radiolabeled NPRO, less than 1% of the dose was recovered as radioactive carbon dioxide in expired air, a key indicator of decarboxylation. aacrjournals.orgnih.gov This inherent resistance prevents its conversion into a more volatile and carcinogenic compound within the body. ccsnorway.com

A defining characteristic of NPRO is its rapid and nearly complete excretion from the body in an unchanged form. fda.govaacrjournals.org When administered orally to rats, the compound is overwhelmingly eliminated through urine and feces. researchgate.net Studies have demonstrated that it is the only radioactive component found in the urine after dosing with labeled NPRO, indicating a lack of metabolic breakdown before excretion. aacrjournals.org This quantitative excretion has been observed consistently across multiple studies, making NPRO a reliable marker for assessing the extent of endogenous nitrosation in both animal and human subjects. aacrjournals.orgaacrjournals.orgacs.org

Interactive Table: Urinary Excretion of N-Nitrosoproline in Animal Studies

| Species | Dose Administration | Percentage of Dose Excreted Unchanged | Source(s) |

|---|---|---|---|

| Rat | Oral | 88–96% (in urine and feces) | researchgate.net |

| Rat | Oral | Mean of 96.2% (in urine) | oup.com |

| Rat | Oral | Almost completely excreted | aacrjournals.orgeuropa.eu |

Resistance to Decarboxylation

Lack of Biotransformation to Activated Intermediates

Most nitrosamines exert their carcinogenic effects after being metabolically activated by enzymes, such as cytochrome P450, to form reactive electrophilic intermediates that can damage DNA. acs.orgnih.gov NPRO, however, is notable for its failure to undergo this bioactivation process. fda.govosti.govnih.gov

In standard bacterial reverse mutation assays, such as the Ames test, NPRO is consistently reported as non-mutagenic. fda.govresearchgate.net These tests are designed to detect chemical substances that can cause genetic mutations. researchgate.net The lack of mutagenicity for NPRO is attributed to its inability to be metabolized into DNA-reactive intermediates. fda.gov An important exception is that NPRO can be induced to show mutagenic properties upon exposure to UVA radiation or sunlight, a process that involves the formation of nitric oxide and DNA-damaging reactive oxygen species. oup.comnih.govjst.go.jp However, in the absence of such photoactivation, it is considered non-mutagenic in standard toxicological assays. nih.govfda.gov

Consistent with its metabolic stability and lack of mutagenicity, NPRO has been shown to be non-carcinogenic in animal feeding studies. nih.govfda.govacs.org Long-term administration of NPRO to rodents did not result in an increased incidence of tumors. aacrjournals.orgjst.go.jp This contrasts sharply with many other N-nitroso compounds, which are potent carcinogens in a wide range of animal species. scienceasia.orgnih.gov The non-carcinogenicity of NPRO is directly linked to its metabolic fate; because it is not converted into a reactive intermediate, it does not bind to cellular macromolecules like DNA or RNA to initiate the carcinogenic process. fda.govaacrjournals.org

Interactive Table: Summary of N-Nitrosoproline Carcinogenicity Data

| Species | Study Finding | Key Metabolic Observation | Source(s) |

|---|---|---|---|

| Rodents | Reported non-carcinogenic | Not metabolized to a reactive form; no significant covalent binding to liver DNA or RNA. | fda.govaacrjournals.org |

| Rat | Non-carcinogenic | Considered a safe compound for use in human endogenous nitrosation tests. | aacrjournals.org |

| Rat | Non-carcinogenic | Large doses administered in drinking water did not induce tumors. | jst.go.jp |

Advanced Analytical Methodologies for N-nitrosoproline Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of NPRO analysis, enabling its separation from other compounds that could interfere with detection. Both gas and liquid chromatography have been adapted for this purpose.

While N-Nitrosoproline is a non-volatile amino acid, Gas Chromatography (GC) can be employed for its analysis after a chemical modification step known as derivatization. This process converts NPRO into a more volatile and thermally stable compound suitable for GC analysis.

Historically, the Thermal Energy Analyzer (TEA) has been a widely used detector for N-nitroso compounds. nih.govqascf.com The TEA detector operates by pyrolyzing the N-nitroso compound to release a nitric oxide (NO) radical. This radical then reacts with ozone in the detector, producing chemiluminescence, which is measured to quantify the compound. The TEA is highly specific to the N-nitroso functional group, making it a powerful tool for minimizing false positives. qascf.com

More contemporary methods utilize Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This technique offers high sensitivity and specificity. Isotope dilution GC-MS methods have been developed where a stable isotope-labeled version of NPRO (e.g., 13C5-NPRO) is used as an internal standard to ensure precise quantification. nih.gov In a typical application, this method has been used to detect NPRO concentrations in human urine ranging from 2.4 to 46 ng/mL. nih.gov For enhanced selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is recommended to minimize matrix interferences and achieve low detection limits. restek.com

| Technique | Detector | Key Feature | Typical Application |

|---|---|---|---|

| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Highly selective for the N-nitroso group; relies on pyrolysis and chemiluminescence. nih.govqascf.com | Quantification of NPRO in urine. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Triple Quadrupole Mass Spectrometer | Requires derivatization; offers high sensitivity and structural confirmation. nih.govrestek.com | Analysis of nitrosamine impurities in drugs and biological samples. nih.govrestek.com |

Liquid chromatography is inherently well-suited for analyzing non-volatile and water-soluble compounds like N-Nitrosoproline, as it typically does not require derivatization.

High-Performance Liquid Chromatography (HPLC) is a primary technique for NPRO analysis. To overcome the challenge of interfacing aqueous HPLC mobile phases with certain detectors, specialized post-column reaction systems have been developed. One such system allows for the use of aqueous mobile phases with a Thermal Energy Analyzer (TEA) detector. oup.comnih.gov This HPLC-TEA system has demonstrated linearity for NPRO in a range of 3.5 to 900 ng per injection. oup.comnih.gov

Another advanced HPLC detection method involves a post-column photolytic interface. rsc.org In this setup, the HPLC effluent containing the separated compounds is irradiated with ultraviolet (UV) light. This photolysis cleaves the N-NO bond in N-Nitrosoproline, releasing a nitrogen oxide radical. The radical is then carried into a chemiluminescence detector for quantification. rsc.org This approach is compatible with reversed-phase HPLC and provides sensitivity in the low-nanogram range for underivatized N-nitrosoamino acids. It has been successfully used to detect NPRO in spiked human urine. rsc.org

| HPLC Method | Detector | Principle | Reported Sensitivity |

|---|---|---|---|

| HPLC with Post-Column Reaction | Thermal Energy Analyzer (TEA) | Enables use of aqueous mobile phases with TEA for detecting nonvolatile N-nitroso compounds. oup.comnih.gov | Linear range from 3.5 to 900 ng injected NPRO. oup.comnih.gov |

| HPLC with Photolytic Interface | Chemiluminescence Detector | UV photolysis cleaves the N-NO bond post-separation, releasing NO for detection. rsc.org | Low-nanogram sensitivity; detected NPRO in spiked human urine. rsc.org |

Reverse-Phase Ion-Pair HPLC (RP-IP-HPLC) is a specialized liquid chromatography technique that enhances the retention of ionic or highly polar analytes like N-Nitrosoproline on a non-polar (reversed-phase) stationary phase. The method involves adding an ion-pairing reagent to the mobile phase. elementlabsolutions.com This reagent, typically an alkylamine, has a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the charged analyte (the carboxylate group of NPRO), thereby increasing its retention time and allowing for effective separation. polyu.edu.hklcms.cz

A method using a C18 column with C16-cetyltrimethylammonium chloride as the ion-pairing reagent has been successfully developed to separate NPRO from other N-nitrosoamino acids. polyu.edu.hknih.gov The conditions, including the concentration of the ion-pairing reagent and the composition of the mobile phase (e.g., methanol-water-acetonitrile), are carefully optimized to achieve the best chromatographic resolution and detection sensitivity. polyu.edu.hk When coupled with mass spectrometry, this technique has established a linear working range for NPRO from 250 picograms to 20 nanograms per injection. polyu.edu.hk

| Column Type | Ion-Pairing Reagent Example | Mobile Phase Example | Detection Limit |

|---|---|---|---|

| C18 Reversed-Phase | 1.4 mM C16-cetyltrimethylammonium chloride polyu.edu.hknih.gov | Methanol-Water-Acetonitrile (60:35:5, v/v) polyu.edu.hknih.gov | 250 pg/injection (S/N ratio ≥ 3) polyu.edu.hk |

Liquid Chromatography (LC) Techniques

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used as a detector for chromatography because it provides high sensitivity and a high degree of structural information, confirming the identity of the analyte.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for transferring polar, non-volatile molecules from the liquid phase into the gas phase as ions, with minimal fragmentation. This makes it an ideal ionization source for coupling liquid chromatography with mass spectrometry (LC-MS) for the analysis of N-Nitrosoproline. polyu.edu.hknih.gov

For the analysis of NPRO and other N-nitrosoamino acids, negative-ion ESI is typically employed. polyu.edu.hknih.gov In this mode, N-Nitrosoproline is detected as the deprotonated molecular anion, [M-H]⁻. polyu.edu.hknih.gov This approach is highly sensitive and selective. The combination of RP-IP-HPLC with ESI-MS has been shown to be a powerful method for the analysis of non-volatile N-nitroso compounds in complex food matrices. polyu.edu.hk While ESI is a more suitable ionization method for a broad range of nitrosamines compared to other techniques like Atmospheric Pressure Chemical Ionization (APCI), quantification can be complex due to potential signal suppression from matrix components. mdpi.comrsc.org Therefore, the use of internal standards is crucial for accurate quantitative measurements. nih.gov

| Parameter | Description | Relevance to NPRO Analysis |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Detects NPRO as the deprotonated carboxylate anion [M-H]⁻. polyu.edu.hknih.gov |

| Coupled Technique | Liquid Chromatography (HPLC, RP-IP-HPLC) | LC separates NPRO from the matrix before it enters the mass spectrometer. polyu.edu.hknih.gov |

| Quantification | Ion signal is proportional to analyte concentration. nih.gov | Requires an internal standard to correct for matrix effects and ionization variability. nih.govrsc.org |

| Application | Simultaneous determination of volatile and non-volatile nitrosamines. nih.govresearchgate.net | ESI allows for the detection of a wide range of nitrosamines, including NPRO, in a single run. mdpi.comnih.gov |

Isotope Dilution Mass Spectrometry for Precision Quantification

Isotope dilution mass spectrometry (IDMS) stands as a definitive method for the precise quantification of N-nitrosoproline. This technique involves spiking a sample with a known amount of an isotopically labeled internal standard, such as ¹³C₅-NPRO, before sample processing. nih.gov The use of a stable isotope-labeled analogue of the analyte ensures high accuracy by correcting for losses that may occur during extraction, cleanup, and derivatization steps, as well as for variations in instrument response. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is frequently employed in conjunction with isotope dilution for NPRO analysis. nih.gov This approach offers high sensitivity and specificity, enabling the detection of NPRO at very low concentrations, which is essential for analyzing biological samples like urine. For instance, a stable isotope dilution method using GC-MS has been successfully established for quantifying NPRO in human urine, achieving low detection limits necessary for reliable analysis in studies investigating dietary effects on nitrosamine levels. nih.gov The precision of the method is demonstrated by the ability to generate linear standard curves over a wide range of concentrations. nih.gov

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity, making it a powerful tool for the analysis of N-nitrosoproline in complex matrices. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) have been utilized for the determination of N-nitroso compounds. researchgate.netacs.org

LC-MS/MS methods offer the advantage of analyzing NPRO directly without the need for derivatization, which is often required for GC-based methods. This simplifies the sample preparation process and reduces the potential for analytical errors. LC-MS/MS has been successfully applied to the simultaneous determination of both volatile and non-volatile nitrosamines, including NPRO, in processed meat products. nih.govcapes.gov.brresearchgate.net The use of different ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), can further enhance the scope and sensitivity of the analysis for various nitrosamines. nih.govcapes.gov.br For instance, while APCI can improve sensitivity by reducing matrix interference for some nitrosamines, ESI may be necessary for others. nih.govcapes.gov.br

GC-MS/MS is another robust technique for NPRO analysis, particularly when high sensitivity is required. acs.org EPA Method 521, for example, utilizes GC-MS/MS for the sensitive detection of volatile nitrosamines in drinking water. acs.org

Negative Chemical Ionization (NCI) for Enhanced Sensitivity

For achieving exceptionally low detection limits, negative chemical ionization (NCI) coupled with gas chromatography-mass spectrometry (GC-NCI-MS) is a highly effective technique. nih.gov NCI is a soft ionization method that is particularly sensitive for compounds containing electronegative atoms, making it well-suited for the analysis of derivatized NPRO. mdpi.comshimadzu.eu

In the analysis of NPRO, the compound is often derivatized with an electrophoric agent, such as pentafluorobenzyl bromide (PFBBr), to enhance its electron-capturing properties. nih.gov This derivatization, combined with the high selectivity of NCI, allows for the detection of NPRO at the picogram level. nih.gov The sensitivity of NCI can be significantly higher—3 to 15 times greater—than that of the more common electron impact (EI) ionization mode for certain compounds. mdpi.com This enhanced sensitivity is crucial for studies measuring basal levels of NPRO excretion in urine. nih.gov

Sample Preparation and Extraction Protocols

The reliability of N-nitrosoproline analysis is heavily dependent on the efficiency of the sample preparation and extraction protocols. These procedures are designed to isolate NPRO from the sample matrix and remove interfering substances.

Solid Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of N-nitrosoproline from various matrices, including urine and water. nih.govacs.orggoogle.com SPE offers several advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher recovery rates, and the ability to process larger sample volumes. google.com

A common approach involves the use of reversed-phase SPE cartridges, such as those packed with tC18, to extract organic acids, including NPRO, from acidified urine samples. nih.gov In some methods, a combination of different SPE cartridges is used to enhance the cleanup process. For example, a method for detecting NPRO and other compounds in urine utilizes both a reversed-phase cartridge and a polymeric weak anion exchange (WAX-SPE) resin. nih.gov For the analysis of nitrosamines in drinking water, coconut charcoal-based SPE cartridges have been employed. acs.org The choice of SPE sorbent and elution solvents is critical for achieving optimal recovery and purity of the analyte. google.com

Liquid-Liquid Extraction (LLE) Considerations

Liquid-liquid extraction (LLE) is another common method for the isolation of N-nitrosoproline. researchgate.netrsc.org While it can be more time-consuming and use larger volumes of organic solvents compared to SPE, LLE remains a valuable technique, particularly in certain applications. rsc.orgorochem.com Supported liquid-liquid extraction (SLLE) is a modern variation that immobilizes the aqueous sample on an inert support, allowing for extraction with an immiscible organic solvent. orochem.com This technique offers a higher throughput alternative to traditional LLE and eliminates steps like centrifugation. orochem.com The choice of extraction solvent is crucial and is determined by the polarity and solubility of NPRO.

Optimization of Acidification and Clean-up Procedures

Proper acidification and clean-up are essential steps in the analysis of N-nitrosoproline to ensure accurate quantification. Acidification of the sample, typically with hydrochloric acid, is necessary to protonate NPRO, making it more amenable to extraction by reversed-phase SPE. nih.gov The pH of the sample can significantly impact the retention of the analyte on the SPE column.

Following the initial extraction, further clean-up steps may be required to remove interfering compounds from the sample matrix. nih.govepa.gov This can involve washing the SPE cartridge with various solvents to elute impurities while retaining the analyte of interest. nih.gov For complex matrices, additional chromatographic cleanup steps may be necessary. iarc.fr The optimization of these procedures is critical to minimize matrix effects and ensure the sensitivity and accuracy of the final analytical measurement. nih.gov

Method Validation and Performance Metrics in Research

Method validation is a critical process in analytical chemistry that confirms a method's suitability for its intended use. For N-Nitrosoproline (NPRO), this involves a rigorous evaluation of several performance parameters to ensure that the data generated is reliable and accurate. wjarr.com Key aspects of validation include determining the limits of detection and quantification, assessing precision and reproducibility, and developing strategies to handle analytical interferences. wjarr.comtheanalyticalscientist.com

Limits of Detection and Quantification (LOD/LOQ)

The Limit of Detection (LOD) represents the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with precision, while the Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable accuracy and precision. wjarr.comeuropa.eu Establishing these limits is crucial for trace-level analysis of NPRO in various matrices.

Different analytical techniques have demonstrated varying levels of sensitivity for NPRO detection. For instance, a method employing chemical denitrosation with copper chloride (CuCl) followed by chemiluminescence detection achieved a detection limit of 1 picomole (pmol) for NPRO. nih.govresearchgate.net In the analysis of human urine, an isotope dilution gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS) method reported a low limit of detection of 0.1 ng of NPRO per mL of urine. nih.gov

For the analysis of Apparent Total N-Nitroso Compounds (ATNC), where NPRO is often used as a spiking agent for validation, a miniaturized method using hydrogen bromide for denitrosation reported an LOD of 3 µg(N-NO)/L and an LOQ of 10 µg(N-NO)/L. kvasnyprumysl.eu In the context of food analysis, an HPLC-MS/MS method developed for N-nitrosoamino acids in smokeless tobacco products, including NPRO, showed detection limits ranging from 0.01 to 0.04 mg/kg. coresta.org The reporting limit for this method was established at 0.20 mg/kg. coresta.org

Table 1: Examples of LOD/LOQ for N-Nitrosoproline in Various Analytical Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Chemical Denitrosation with CuCl & Chemiluminescence | General | 1 pmol | Not Specified | nih.gov, researchgate.net |

| Isotope Dilution GC-NCI-MS | Human Urine | 0.1 ng/mL | Not Specified | nih.gov |

| Miniaturized ATNC Method (HBr Denitrosation) | Beer (Spiked) | 3 µg(N-NO)/L | 10 µg(N-NO)/L | kvasnyprumysl.eu |

| HPLC-MS/MS | Smokeless Tobacco | 0.01 - 0.04 mg/kg | 0.20 mg/kg (Reporting Limit) | coresta.org |

Quantitative Precision and Reproducibility

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). nih.gov Reproducibility assesses precision between different laboratories.

A gas chromatography-mass spectrometry (GC/MS) method for NPRO quantification demonstrated excellent precision. The RSD for repeated injections of a 13C5NPRO internal standard was 10% at a concentration of 2.3 pg and improved to 3% for injections of 20 pg. nih.gov The recovery of this method, analyzed by spiking urine samples, ranged from 77% to 88%. nih.gov

In the analysis of Apparent Total N-Nitroso Compounds (ATNC), where NPRO can be a component, the reproducibility of the analytical procedure is a key concern. A collaborative study of the ATNC method reported an RSD of about 19% for duplicate analyses of bacon samples. qascf.com A bacon reference material containing 6.8 mg/kg of N-nitroso compounds showed an RSD of 17%. qascf.com A miniaturized ATNC method cited a method uncertainty of 15%. kvasnyprumysl.eu The use of an internal standard, such as N-nitrosopyrrolidine, has been shown to significantly improve quantitative precision in the analysis of other nitrosamines.

Table 2: Precision and Recovery Data for N-Nitrosoproline Analysis

| Analytical Method | Parameter | Value | Notes | Reference |

| GC/MS | Precision (RSD) | 3% - 10% | Based on internal standard injections (n=4 and n=8) | nih.gov |

| GC/MS | Recovery | 77% - 88% | Based on spiked urine samples (n=3) | nih.gov |

| ATNC Method | Reproducibility (RSD) | ~19% | Duplicate analyses of bacon samples | qascf.com |

| ATNC Method | Reproducibility (RSD) | 17% | For a bacon reference material | qascf.com |

| Miniaturized ATNC Method | Method Uncertainty | 15% | - | kvasnyprumysl.eu |

Strategies for Mitigating Analytical Interferences

Analytical interferences occur when components within the sample matrix affect the measurement of the target analyte, potentially leading to inaccurate results. ijpsjournal.com Various strategies are employed to minimize these effects in NPRO analysis.

Sample Preparation and Cleanup: A primary strategy is the effective cleanup of the sample before analysis. Solid-phase extraction (SPE) is commonly used to remove interfering compounds. nih.gov In one method, after loading the sample onto an SPE cartridge, interferences were washed away with water and methanol before the acidic compounds, including NPRO, were eluted. nih.gov

Selective Detection Methods: The choice of analytical instrumentation plays a vital role. Negative chemical ionization (NCI) mass spectrometry, for example, is a highly sensitive mode for MS analysis that reduces interference from background ions because molecule fragmentation is minimal. nih.gov High-performance liquid chromatography coupled with a thermal energy analyzer (HPLC-TEA) provides a detector that is highly selective for the N-NO moiety, thus minimizing false positives.

Chemical Removal of Interferences: In methods that measure total N-nitroso compounds (ATNC), other compounds containing the nitroso group or species that can generate nitric oxide (NO) under analytical conditions can interfere. S-nitroso compounds are known to cause significant interference in the CuCl denitrosation method. nih.govresearchgate.net To address this, specific chemical treatments can be applied. For instance, in the ATNC method using hydrobromic acid, the addition of acetic acid prior to the denitrosating agent can remove labile NO from potential interferents like nitrite and C- or S-nitroso species. qascf.com Similarly, phytonutrients or ascorbic acid can inhibit the conversion of nitrite into potent nitrosating agents like dinitrogen trioxide, which could otherwise interfere with the analysis. nih.gov

Chromatographic and Instrumental Optimization: In complex pharmaceutical matrices, components like the active pharmaceutical ingredient (API) and excipients can cause ion suppression or enhancement in mass spectrometry. ijpsjournal.com Optimizing chromatographic separation (e.g., using different LC columns or mobile phases) can resolve NPRO from these interfering matrix components. theanalyticalscientist.com Furthermore, instrumental parameters in MS, such as using specific sources like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) and creating timed "method segments" to ensure only the analyte of interest enters the detector, are effective mitigation strategies. theanalyticalscientist.com

N-nitrosoproline As a Research Probe for Nitrosation Studies

Utilization as an Endogenous Nitrosation Marker

The "NPRO test" involves the administration of proline, often with a source of nitrate, and the subsequent measurement of NPRO excreted in the urine. nih.govnih.gov This method provides a direct window into the complex process of in vivo nitrosation, which is believed to play a role in the formation of carcinogenic nitrosamines. nih.gov

The amount of NPRO excreted in urine over a 24-hour period serves as a direct quantitative marker of endogenous nitrosation. nih.govnih.gov Researchers have demonstrated that the quantity of NPRO found in urine is proportional to the exposure to its precursors, proline and a nitrosating agent (derived from nitrate or nitrite). nih.govnih.gov This relationship allows for the assessment of the body's systemic N-nitrosation capacity. nih.gov

The analysis of urinary NPRO is typically performed using sensitive and specific analytical techniques. Gas chromatography-thermal energy analysis (GC-TEA) was an early method used for quantification. nih.govnih.gov More recent methods often employ isotope dilution gas chromatography-mass spectrometry (GC-MS), which offers high reliability and can be performed with readily available instruments. nih.gov In these methods, a known amount of a stable isotope-labeled internal standard, such as ¹³C₅-NPRO, is added to the urine sample to ensure accurate quantification. nih.gov These analytical approaches have detected urinary NPRO concentrations ranging from 2.4 to 46 ng per mL of urine in study subjects. nih.gov

NPRO has been instrumental in dose-response studies to understand the kinetics of endogenous nitrosation. Research in both humans and rats has shown a clear relationship between the intake of precursors (proline and nitrate/nitrite) and the amount of NPRO formed and excreted. researchgate.netnih.govnih.gov

In a human study, when a volunteer ingested vegetable juice as a source of nitrate followed by proline, the amount of NPRO excreted in the urine was found to be proportional to the dose of proline and increased exponentially with the dose of nitrate. nih.gov In a dose-response study on rats fed various amounts of L-proline and sodium nitrite, the amount of NPRO excreted in urine and feces was monitored. The results showed that the logarithm of the amount of NPRO formed was proportional to the logarithm of the product of the proline dose and the square of the nitrite dose, a finding consistent with in vitro studies. researchgate.netnih.gov

Table 1: Effect of Precursor Doses on N-Nitrosoproline (NPRO) Excretion

| Study Type | Precursor 1 Dose | Precursor 2 Dose | Resulting NPRO Excretion (24h) | Key Finding |

|---|---|---|---|---|

| Human Volunteer nih.gov | Nitrate (from vegetable juice) | Proline (500 mg) | 16.6 to 30.0 µg | NPRO excretion is proportional to proline dose and increases exponentially with nitrate dose. |

| Human Volunteer nih.gov | Nitrate (325 mg) | Proline (500 mg) | 23.3 µg (mean) | Demonstrates quantifiable NPRO formation from known precursor doses. |

| Rat Study researchgate.netnih.gov | L-proline (varied) | Sodium Nitrite (varied) | Dose-dependent increase | Log of NPRO formed is proportional to the log of [proline] x [nitrite]². |

Quantitative Assessment of Nitrosation Capacity in Biological Systems

Differentiation from Other N-Nitrosamino Acids in Research Contexts

NPRO is considered a superior probe for nitrosation studies compared to other N-nitrosamino acids for several reasons. A primary advantage is that it is not a carcinogen, unlike many other N-nitroso compounds such as dimethylnitrosamine. acs.orgnih.gov This allows it to be used ethically in human volunteer studies. Furthermore, it is metabolically stable and excreted quantitatively, ensuring that the amount measured in urine accurately reflects the amount formed in the body. acs.orgnih.gov

Other N-nitrosamino acids have been identified in human urine, including sulfur-containing compounds like N-nitrosothioproline (NTPRO) and N-nitroso-2-methylthioproline (NMTPRO). nih.gov While these compounds are also useful probes for investigating nitrosation dynamics, they have different formation kinetics. For instance, L-thioproline, the precursor to NTPRO, was found to be nitrosated 20-60 times faster than L-proline across a range of acidic pH levels. nih.gov N-nitrososarcosine (NSARC) is another non-volatile nitrosamino acid found in some foods but is not typically used as the primary probe in the same way as NPRO. d-nb.info The distinct properties of NPRO make it a well-defined and reliable standard for assessing the baseline endogenous nitrosation rate.

Table 2: Comparison of N-Nitrosamino Acids in Research

| Compound | Carcinogenicity | Excretion Profile | Relative Formation Rate | Primary Use in Research |

|---|---|---|---|---|

| N-Nitrosoproline (NPRO) | Non-carcinogenic acs.orgnih.gov | Quantitative, unmetabolized nih.gov | Baseline | Standard probe for endogenous nitrosation capacity. nih.gov |

| N-Nitrosothioproline (NTPRO) | Not established as a carcinogen | Excreted in urine nih.gov | 20-60x faster than NPRO nih.gov | Probe for nitrosation involving sulfur-containing precursors. nih.gov |

| N-Nitrososarcosine (NSARC) | Considered a weak carcinogen | Found in some foods d-nb.info | Variable | Less common as an in vivo probe; more as a dietary exposure marker. d-nb.info |

Insights into Nitrosation Inhibition Mechanisms

Studies utilizing the NPRO test have been pivotal in identifying and understanding the mechanisms of various nitrosation inhibitors. nih.gov By administering a potential inhibitor along with proline and nitrate, researchers can quantify the inhibitor's effectiveness by measuring the reduction in urinary NPRO excretion. nih.govnih.gov This provides direct evidence of the compound's ability to block N-nitroso compound formation in vivo.

This methodology has demonstrated that various substances can significantly inhibit endogenous nitrosation. These inhibitors typically act by competing with the amino precursor for the nitrosating agent, effectively scavenging it before it can react to form NOCs. nih.gov

Ascorbic Acid (Vitamin C): The simultaneous intake of ascorbic acid has been shown to inhibit the in vivo nitrosation of proline, leading to a decrease in excreted NPRO. nih.gov It is believed to work by reducing the nitrosating species to nitric oxide.

Alpha-tocopherol (Vitamin E): Like ascorbic acid, alpha-tocopherol has also been proven to be an effective inhibitor of proline nitrosation in humans. nih.gov

Phenolic Compounds and Plant Extracts: Complex mixtures, such as fruit and vegetable juices, and specific phenolic compounds are known inhibitors of nitrosation. nih.gov A study investigating garlic supplements found they inhibited NPRO synthesis to a degree similar to that of ascorbic acid, suggesting that allyl sulfur compounds in garlic may inhibit nitrosation in humans. nih.gov

Table 3: Effect of Inhibitors on N-Nitrosoproline (NPRO) Formation

| Inhibitor | Observed Effect on NPRO Excretion | Proposed Mechanism | Source |

|---|---|---|---|

| Ascorbic Acid (Vitamin C) | Significant reduction/inhibition | Reduces nitrosating agents (e.g., N₂O₃) to nitric oxide. nih.gov | nih.gov |

| Alpha-tocopherol (Vitamin E) | Inhibition of formation | Scavenges nitrosating agents. nih.gov | nih.gov |

| Garlic Supplements | Inhibition similar to ascorbic acid | Allyl sulfur compounds may inhibit nitrosation. | nih.gov |

Computational and Theoretical Approaches in N-nitrosoproline Research

Kinetic Modeling of N-Nitrosoproline Formation

Kinetic modeling is crucial for understanding and predicting the rate of N-nitrosoproline (NPRO) formation under various conditions. Both in vivo and in vitro studies have been used to develop mathematical models that describe the kinetics of this reaction.

A key finding from dose-response studies in rats is that the amount of NPRO formed is proportional to the concentration of proline and the square of the nitrite concentration. researchgate.netnih.govaacrjournals.org This relationship is consistent with the general mechanism of nitrosation for secondary amines, where the nitrosating agent is dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid. scienceasia.org The rate of reaction can be expressed by the following equation:

Rate = k[Amine][Nitrite]² scienceasia.org

Where 'k' is the rate constant. This relationship forms the basis of kinetic models used to predict NPRO formation. researchgate.netnih.govaacrjournals.org

A mathematical model developed to estimate the rates of nitrosamine formation in the human stomach combines detailed nitrosation kinetics with mass balance equations that account for physiological factors like gastric emptying, pH, and dilution. nih.govoup.com This model has been validated using data on proline nitrosation and accurately predicts the catalytic effects of thiocyanate and the inhibitory effects of ascorbic acid. nih.govoup.com

Kinetic studies have determined rate constants and activation parameters for the nitrosation of proline. For instance, investigations in mildly acidic buffer solutions at temperatures between 40-100°C have provided the necessary data to estimate the maximum amounts of NPRO that could form under conditions relevant to food processing. cdnsciencepub.com

Interactive Table: Factors Influencing N-Nitrosoproline Formation Kinetics

| Factor | Effect on NPRO Formation Rate | Description | Citation |

| Proline Concentration | Increases | The rate of formation is directly proportional to the concentration of proline. | researchgate.netnih.govaacrjournals.org |

| Nitrite Concentration | Increases (quadratically) | The rate of formation is proportional to the square of the nitrite concentration. | researchgate.netnih.govaacrjournals.orgscienceasia.org |

| pH | Optimal around 2.5-3.5 | This reflects the balance between the availability of the unprotonated amine and the formation of the nitrosating agent (N₂O₃). scienceasia.org For NPRO specifically, the optimal pH for its formation is between 1.5 and 2.7 due to its carboxyl group. nih.gov | scienceasia.orgnih.gov |

| Temperature | Increases | Higher temperatures increase the reaction rate, as shown in studies relevant to food processing. cdnsciencepub.com | cdnsciencepub.com |

| Catalysts (e.g., Thiocyanate) | Increases | Thiocyanate can form nitrosyl thiocyanate (ONSCN), a more potent nitrosating agent, thereby accelerating the reaction. scienceasia.orgnih.govoup.com | scienceasia.orgnih.govoup.com |

| Inhibitors (e.g., Ascorbic Acid) | Decreases | Ascorbic acid reduces nitrite to nitric oxide, preventing it from forming the nitrosating agent. nih.govoup.comnih.gov | nih.govoup.comnih.gov |

| Food Matrix | Can decrease | The presence of food can elevate stomach pH and nitrite can react with other food components, leading to lower NPRO formation compared to fasting conditions. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

Quantum Chemical Analysis of Nitrosation Mechanisms (General N-Nitrosamine Context)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a molecular-level understanding of the reaction pathways involved in the formation of N-nitrosamines. nih.govresearchgate.netnih.gov These computational methods are used to calculate the energies of reactants, transition states, and products, thereby elucidating the most likely reaction mechanisms.

The nitrosation of secondary amines, the precursors to N-nitrosamines, generally proceeds through reaction with a nitrosating agent derived from nitrite in acidic conditions. scienceasia.org The most common nitrosating agent in this context is dinitrogen trioxide (N₂O₃), which is in equilibrium with nitrous acid (HNO₂). nih.govresearchgate.net

The mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the secondary amine on the N₂O₃ molecule. researchgate.net Quantum chemical studies have explored various pathways, including:

Direct Nitrosation: Involves the direct reaction of the amine with N₂O₃. Computational models have shown this to be a feasible pathway. researchgate.net

Role of CO₂: In specific environments, such as post-combustion CO₂ capture systems, carbon dioxide can react with nitrite to form a different nitrosating agent, ONOCO₂⁻. Quantum chemistry calculations have shown that this can significantly accelerate nitrosation reactions. researchgate.net

Gas-Phase Nitrosation: Theoretical studies suggest a free radical mechanism for gas-phase nitrosation, where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine, followed by quenching with nitric oxide (NO) to form the nitrosamine. nih.gov High-level calculations show that the reaction barrier for this process is lower for heterocyclic secondary amines like pyrrolidine compared to simple amines like dimethylamine. nih.gov

Influence of Carbonyls: Quantum chemical computations have revealed that carbonyl compounds like formaldehyde can enhance N-nitrosamine formation by creating alternative reaction pathways through the formation of iminium ions and carbinolamines. nih.gov

These theoretical studies help to identify and rank the feasibility of different reaction pathways by calculating their activation energies and reaction free energies, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies relevant to N-Nitrosoproline and related compounds

Structure-Activity Relationship (SAR) studies are crucial for predicting the biological activity, particularly the carcinogenic potency, of N-nitrosamines based on their molecular structure. researchgate.netlhasalimited.org N-nitrosoproline (NPRO) is often included in these studies as a non-carcinogenic or very weak carcinogenic analogue, serving as a benchmark for comparison. nih.gov

The general mechanism of carcinogenicity for many N-nitrosamines involves metabolic activation by cytochrome P450 enzymes, leading to α-hydroxylation. frontiersin.orgacs.org This is followed by decomposition to a reactive diazonium ion that can alkylate DNA. frontiersin.orgacs.orgoup.com SAR studies focus on how different structural features influence this activation process.

Key structural features that modulate the carcinogenic potency of N-nitrosamines include:

α-Carbon Substitution: The degree of branching at the α-carbon (the carbon atom adjacent to the nitrosated nitrogen) is a major determinant of potency. Increased substitution (e.g., tertiary α-carbon) can hinder metabolic α-hydroxylation, thereby deactivating the compound or reducing its potency. lhasalimited.org

β-Carbon Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., carbonyl, hydroxyl) at the β-carbon can decrease carcinogenic potency. lhasalimited.org The carboxyl group in NPRO is a key feature contributing to its lack of carcinogenicity, as it provides a route for detoxification and rapid excretion. nih.govnih.gov

Ring Strain: For cyclic nitrosamines, the ring size can affect activity. For example, N-nitrosopyrrolidine (NPYR), the decarboxylated analogue of NPRO, is a potent carcinogen, while NPRO is not. nih.govnih.gov

Presence of Heteroatoms: The inclusion of other heteroatoms, such as sulfur, in the ring structure can influence the compound's reactivity. Studies on N-nitrosothioproline and other sulfur-containing analogues of NPRO have explored their ability to participate in transnitrosation reactions, transferring their nitroso group to other molecules like glutathione. researchgate.netnih.gov

Recently, (Quantitative) Structure-Activity Relationship ((Q)SAR) models, including expert rule-based systems and statistical models using graph neural networks, have been developed to predict the likelihood of a compound to be nitrosated and to categorize the potential potency of the resulting nitrosamine. acs.orgnih.gov These models incorporate rules based on activating and deactivating structural features identified through extensive literature review and experimental data. acs.org

Interactive Table: Structural Features Influencing N-Nitrosamine Activity (SAR)

| Structural Feature | Effect on Carcinogenic Potency | Relevance to N-Nitrosoproline | Citation |

| α-Hydrogen | Activating: Required for metabolic α-hydroxylation, the key activation step. | NPRO has α-hydrogens. | lhasalimited.orgacs.org |

| α-Carbon Branching | Deactivating: Steric hindrance at the α-carbon can inhibit enzymatic activation. | NPRO has a secondary α-carbon. | lhasalimited.org |

| Carboxyl Group (as in NPRO) | Deactivating: Leads to rapid excretion and detoxification, preventing metabolic activation. | This is the defining feature of NPRO's non-carcinogenicity. | nih.govnih.gov |

| β-Electron Withdrawing Groups | Deactivating: Reduces carcinogenic potency. | The carboxyl group in NPRO is attached to the α-carbon, but this principle highlights the deactivating effect of polar, electron-withdrawing functionalities. | lhasalimited.org |

| Decarboxylation | Activating: The removal of the carboxyl group from NPRO yields the potent carcinogen N-nitrosopyrrolidine (NPYR). | This transformation can occur at high temperatures, for example during cooking. labrulez.com | nih.govlabrulez.com |

| Sulfur Atom in Ring/Substituent | Modulating: Can facilitate transnitrosation reactions, altering the compound's biological activity profile. | Analogues like N-nitrosothioproline show enhanced transnitrosation activity compared to NPRO. researchgate.netnih.gov | researchgate.netnih.gov |

Environmental and Food Science Perspectives on N-nitrosoproline

Occurrence and Formation in Diverse Environmental Matrices

N-Nitrosoproline (NPRO) is an N-nitroso compound formed from the reaction of the amino acid proline with a nitrosating agent, such as nitrite. Its presence has been documented across various environmental and food matrices. The formation of NPRO and other N-nitroso compounds is a significant area of research due to the carcinogenic nature of many compounds in this class.

The fundamental precursors for NPRO formation are proline, a secondary amine, and nitrosating agents. inchem.orgresearchgate.net Proline is a common amino acid found in proteins. Nitrosating agents are derived from nitrates and nitrites, which are naturally present in the environment and used as additives in food processing. who.intwho.int The reaction is particularly favored in acidic conditions, such as those found in the human stomach.

In Food Products: The most well-documented occurrence of NPRO is in food items, particularly nitrite-cured meat products. nih.govnih.govdtu.dk Processes like curing and high-temperature cooking can promote the formation of N-nitroso compounds. nih.goveuropa.eu Studies have detected NPRO in raw bacon, which suggests it can be a precursor to the volatile N-nitrosopyrrolidine (NPYR) that forms during frying. researchgate.netoregonstate.edu Besides cured meats, NPRO has been found in other products like beer and cheese, although typically at lower concentrations. nih.govcuni.cz

In Environmental Systems: N-nitroso compounds are known to occur in air, water, and soil. who.intacs.orgepa.gov While specific data on NPRO in these matrices is less abundant than for more volatile nitrosamines, its formation is plausible wherever its precursors—proline and nitrates/nitrites—coexist. epa.gov Nitrates from agricultural fertilizers can contaminate groundwater, and their subsequent reduction to nitrites can create conditions ripe for nitrosation. nih.gov Similarly, industrial effluents from facilities using amines can be sources of N-nitroso compounds in wastewater. nih.gov While many nitrosamines are rapidly decomposed by sunlight in the air and water, they can be more persistent in other conditions. acs.orgnih.gov

In Biological Systems (Endogenous Formation): A significant pathway for human exposure to NPRO is through its formation within the body, known as endogenous nitrosation. nih.govacs.org Dietary nitrates, often from vegetables, can be reduced to nitrites by bacteria in the oral cavity. nih.gov This nitrite, upon reaching the acidic environment of the stomach, can react with ingested proline from protein-containing foods to form NPRO. aacrjournals.org This internal formation is a major focus of research, as it represents a significant source of exposure to N-nitroso compounds. nih.govacs.org Tobacco use also contributes to endogenous NPRO formation. tandfonline.comscienceasia.org

Table 1: Occurrence of N-Nitrosoproline (NPRO) in Various Matrices

| Matrix | Primary Precursors | Key Formation Factors | Reported Findings | Citation |

|---|---|---|---|---|

| Cured Meats (e.g., bacon, sausage) | Proline (from proteins), Nitrite (curing agent) | Curing process, high-temperature cooking (frying) | Detected in raw bacon; levels of related non-volatile nitrosamines increase with added nitrite. | nih.govdtu.dkoregonstate.edu |

| Beer & Malt | Proline (from malt) | Kilning process (formation of nitrogen oxides), fermentation | NPRO and its ethyl ester have been identified in beer and nitrosated malts. | cuni.czkvasnyprumysl.eu |

| Tobacco | Proline, Nitrate | Curing and processing of tobacco leaves | NPRO is considered an indicator for the nitrosation of amines in processed tobacco. | acs.org |

| Human Body (Endogenous) | Dietary Proline, Dietary Nitrate (reduced to Nitrite) | Acidic stomach environment, bacterial reduction of nitrate in the oral cavity | Urinary NPRO excretion increases after ingestion of nitrate and proline. | inchem.orgacs.orgaacrjournals.org |

| Water & Soil | Proline (from organic matter), Nitrate/Nitrite (from agricultural runoff, waste) | Microbial activity, presence of nitrosating agents | General formation of N-nitroso compounds is demonstrated where precursors are present. | who.intacs.org |

N-Nitrosoproline as an Indicator in Food Processing Research

A critical application of N-Nitrosoproline in scientific research is its use as a chemical indicator, or marker, for the extent of N-nitrosation occurring both in vivo (within the body) and in various processed products. scienceasia.orgresearchgate.net This is possible because NPRO, unlike many other carcinogenic N-nitroso compounds, is not readily metabolized in the body and is excreted almost quantitatively in urine. inchem.orgacs.org This property allows researchers to measure its urinary output to estimate the amount of N-nitroso compounds formed endogenously. inchem.orgaacrjournals.org

The "NPRO test," first demonstrated by Ohshima and Bartsch, involves administering controlled doses of proline and a nitrate source to human volunteers and then measuring the amount of NPRO excreted in their urine over a 24-hour period. inchem.orgaacrjournals.orgnih.gov This test has become a cornerstone of research into endogenous nitrosation. Studies have consistently shown that urinary NPRO levels are proportional to the ingested doses of proline and nitrate. aacrjournals.orgnih.gov For instance, one seminal study found that after a dose of 325 mg of nitrate and 500 mg of proline, the average amount of NPRO formed and excreted was 23.3 µg in 24 hours. aacrjournals.org

This methodology has been applied in numerous contexts:

Assessing Dietary Factors: Researchers use the NPRO test to understand how different foods influence the body's formation of N-nitroso compounds. Studies have confirmed that consuming nitrate-rich vegetables or nitrite-cured meats can lead to increased urinary NPRO. aacrjournals.orgacs.org

Evaluating Inhibitors: The test is also used to study the effectiveness of nitrosation inhibitors, such as ascorbic acid (Vitamin C). The simultaneous intake of ascorbic acid has been shown to significantly reduce the amount of NPRO formed in vivo, demonstrating its protective role in blocking the reaction between nitrite and amines. aacrjournals.orgnih.gov

Investigating Disease Risk: Epidemiological studies have employed the NPRO test to investigate links between endogenous nitrosation and cancers in high-risk populations, such as for gastric and esophageal cancer. nih.govdntb.gov.uaresearchgate.net For example, studies have compared NPRO excretion in populations with high and low cancer incidence to explore correlations with dietary habits and gastric conditions. dntb.gov.uaresearchgate.net

Table 2: Research Utilizing N-Nitrosoproline (NPRO) as an Indicator

| Research Area | Methodology | Key Findings | Citation |

|---|---|---|---|

| Quantifying Endogenous Nitrosation | Administering nitrate and proline to volunteers and measuring 24-hour urinary NPRO excretion. | NPRO excretion is dose-dependent on both nitrate and proline intake, providing a quantitative index of in vivo nitrosation. | inchem.orgaacrjournals.org |

| Effect of High Nitrate Intake | Analyzing urine from volunteers after a single large dose of nitrate. | A large nitrate dose leads to enhanced nitrosation that lasts for at least one day, with peak NPRO excretion occurring 10-15 hours after intake. | nih.gov |

| Role of Gastric Disease | Measuring NPRO excretion in hospital patients with and without gastric lesions. | The presence of gastric lesions was associated with changes in gastric pH and nitrite levels, which can alter endogenous nitrosation rates. | researchgate.netnih.gov |

| Inhibition by Ascorbic Acid | Administering proline and nitrate with and without ascorbic acid. | Ascorbic acid significantly inhibits the formation of NPRO, confirming its role as a blocking agent for nitrosation. | aacrjournals.orgnih.gov |

| Tobacco-Related Nitrosation | Measuring NPRO in processed tobacco and its endogenous formation in smokers. | NPRO is an indicator of amine nitrosation during tobacco processing. Smoking contributes to endogenous nitrosation. | tandfonline.comscienceasia.orgacs.org |

Research on Degradation Pathways and Stability in Environmental Systems

The stability of N-Nitrosoproline, and N-nitroso compounds in general, is a critical factor influencing their persistence and fate in both environmental and biological systems. Research has shown that their stability is highly dependent on conditions such as pH, temperature, and exposure to light. freethinktech.comnih.gov

Effect of pH and Temperature: NPRO exhibits distinct stability characteristics compared to other nitrosamines. A pivotal study comparing the stability of various nitrosamines at 110°C found that the α-carboxylic acid group in NPRO significantly accelerates its decay at acidic pH levels (below pH 4). ccsnorway.com However, as the pH increases into alkaline conditions, the decay of NPRO also increases, a behavior that contrasts with other nitrosated amino acids like N-nitrososarcosine, whose decay decreases with rising pH. ccsnorway.com This indicates that NPRO is least stable at both highly acidic and highly alkaline pH values. Temperature also plays a crucial role; higher temperatures generally promote degradation. Importantly, research has shown that under heating at 110°C across a wide pH range (2.2-12.5), NPRO does not undergo decarboxylation (loss of its carboxylic acid group), a reaction that would form the more volatile and carcinogenic N-nitrosopyrrolidine. ccsnorway.com This indicates a degree of stability against this specific degradation pathway.